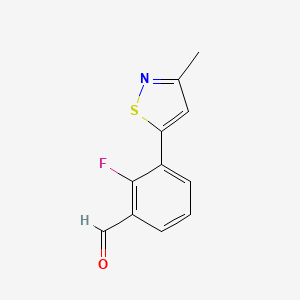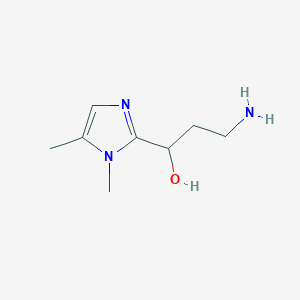
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of the Imidazole Ring:
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine is reacted with a halogenated precursor.
Addition of the Hydroxyl Group: The hydroxyl group can be introduced through reduction reactions, where a carbonyl precursor is reduced to an alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated ring structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used for substitution reactions.
Major Products
The major products formed from these reactions include carbonyl derivatives, saturated imidazole rings, and various substituted imidazole compounds.
Scientific Research Applications
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(1-Imidazolyl)propylamine
- 3-(1H-Imidazol-1-yl)propylamine
Uniqueness
3-Amino-1-(1,5-dimethyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and biological activity. The dimethyl substitution on the imidazole ring further enhances its stability and interaction with molecular targets.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-1-(1,5-dimethylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6-5-10-8(11(6)2)7(12)3-4-9/h5,7,12H,3-4,9H2,1-2H3 |
InChI Key |
CTNBNEDXCAVGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
amine](/img/structure/B13200288.png)
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
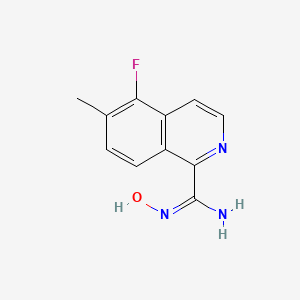
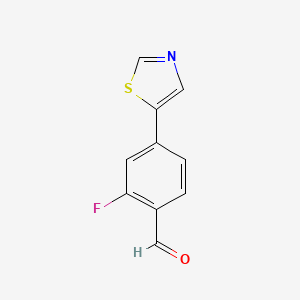

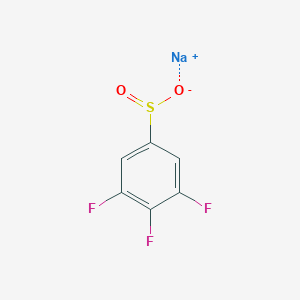
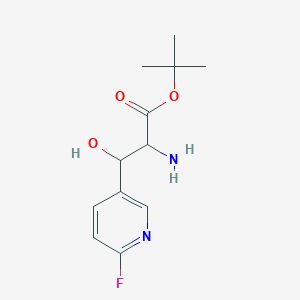

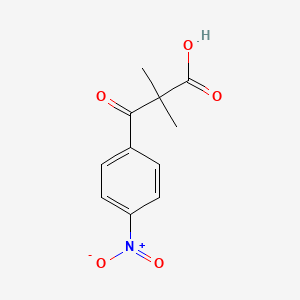
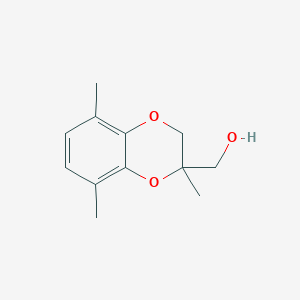
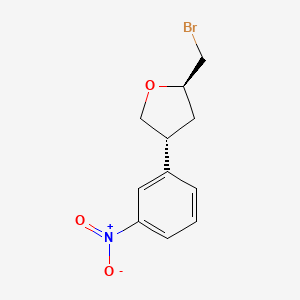
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
